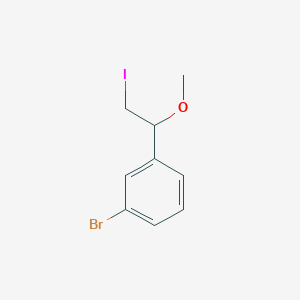

1-Bromo-3-(2-iodo-1-methoxyethyl)benzene

Descripción

1-Bromo-3-(2-iodo-1-methoxyethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position and a 2-iodo-1-methoxyethyl substituent at the 3-position of the benzene ring. The methoxyethyl group introduces steric bulk and polarity, while the iodine and bromine atoms enhance electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) and pharmaceutical synthesis . Its structure is distinct due to the combination of two halogens (Br and I) and an oxygen-containing side chain, which influences both its physical properties (e.g., solubility, boiling point) and chemical behavior.

Propiedades

Número CAS |

1592599-09-1 |

|---|---|

Fórmula molecular |

C9H10BrIO |

Peso molecular |

340.98 g/mol |

Nombre IUPAC |

1-bromo-3-(2-iodo-1-methoxyethyl)benzene |

InChI |

InChI=1S/C9H10BrIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |

Clave InChI |

FTNYPDYQDQAJPY-UHFFFAOYSA-N |

SMILES canónico |

COC(CI)C1=CC(=CC=C1)Br |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Bromo-3-(2-iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .

Industrial production methods for such compounds may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

1-Bromo-3-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert it to alcohols.

Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Bromo-3-(2-iodo-1-methoxyethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and in the study of biological pathways involving halogenated benzene derivatives.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(2-iodo-1-methoxyethyl)benzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Structural and Electronic Features

- 1-Bromo-4-(2-iodo-3-thienyl)benzene (7) : Contains a thienyl group instead of a methoxyethyl chain. The sulfur atom in the thienyl group increases electron-richness, enhancing reactivity in electrophilic substitutions compared to the oxygen in the methoxyethyl group of the target compound. The iodine atom’s position on the thienyl ring also alters regioselectivity in coupling reactions .

- The dual bromine atoms may limit functionalization sites compared to the Br/I combination in the target compound .

- 1-Bromo-2,3-difluoro-4-methoxybenzene : The fluorine atoms inductively withdraw electron density, reducing the benzene ring’s nucleophilicity relative to the methoxyethyl-substituted target compound. This difference impacts reactivity in SNAr (nucleophilic aromatic substitution) reactions .

Table 1: Structural and Electronic Comparisons

| Compound | Key Substituents | Electronic Effects | Reactivity Profile |

|---|---|---|---|

| Target Compound | Br, I, methoxyethyl | Moderate electron donation (OCH2CH2I) | High cross-coupling versatility |

| 1-Bromo-4-(2-iodo-3-thienyl)benzene | Br, I, thienyl | Electron-rich (S atom) | Enhanced electrophilic substitution |

| 1-Bromo-3-((3-bromobenzyl)oxy)benzene | Br, Br, benzyloxy | Electron-withdrawing (Br) | Limited coupling sites |

| 1-Bromo-2,3-difluoro-4-methoxybenzene | Br, F, F, OCH3 | Strong electron withdrawal (F) | Low nucleophilic reactivity |

Spectroscopic and Physicochemical Properties

- NMR Data :

- The target compound’s 1H NMR would show signals for the methoxyethyl group (δ 3.3–3.5 ppm for OCH3 and δ 4.0–4.2 ppm for CH2I), distinct from the aromatic protons in 1-Bromo-3-((3-bromobenzyl)oxy)benzene (δ 7.4–7.6 ppm) .

- 19F NMR in 1-Bromo-3-(2-fluoropropyl)benzene (F6) (δ -120 ppm) contrasts with the absence of fluorine in the target compound .

- Solubility: The methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar analogues like 1-Bromo-3-(butylsulfonyl)benzene, which has a sulfonyl group but lacks oxygen .

Table 3: Key Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Target Compound | 3.35 (s, OCH3), 4.15 (t, CH2I) | 55.2 (OCH3), 35.1 (CH2I) |

| 1-Bromo-3-((3-bromobenzyl)oxy)benzene | 7.58 (s, ArH), 5.25 (s, OCH2) | 159.2 (C-O), 131.2 (ArC) |

| 1-Bromo-3-(butylsulfonyl)benzene | 1.40 (m, CH2), 3.10 (t, SO2CH2) | 22.1 (CH2), 52.4 (SO2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.